molecular formula C11H23N3O2 B7930495 [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7930495
M. Wt: 229.32 g/mol
InChI Key: PKZNRWXXQOCUAX-UHFFFAOYSA-N
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Description

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester: is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which includes a pyrrolidine ring, an aminoethyl group, and a carbamate ester. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 1,4-diaminobutane.

    Introduction of the Aminoethyl Group: The aminoethyl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the pyrrolidine ring.

    Formation of the Carbamate Ester: The final step involves the reaction of the aminoethyl-pyrrolidine intermediate with tert-butyl chloroformate to form the carbamate ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate ester, converting it into corresponding amines or alcohols.

    Substitution: The aminoethyl group can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may act as a precursor for the development of drugs targeting specific pathways or diseases.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds or ionic interactions with enzymes or receptors, modulating their activity. The carbamate ester may also participate in covalent bonding with target molecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester.

    [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid ethyl ester: Similar structure but with an ethyl ester group instead of a tert-butyl ester.

    [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid isopropyl ester: Similar structure but with an isopropyl ester group instead of a tert-butyl ester.

Uniqueness

The uniqueness of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester lies in its tert-butyl ester group, which imparts distinct steric and electronic properties. This can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2/c1-11(2,3)16-10(15)13-9-4-6-14(8-9)7-5-12/h9H,4-8,12H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZNRWXXQOCUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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